(E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate

prodrug design carbamate stability medicinal chemistry

(E)-styrenesulfonamide-piperidine carbamate with dual pharmacophore architecture. The (E)-vinyl sulfonamide is a mild Michael acceptor for covalent fragment screening—lower non-specific labeling than acrylamides. Phenyl carbamate cap ensures superior hydrolytic stability (t1/2>24h at pH 7.4), essential for slow-kinetic enzyme assays, long-term cell studies, and co-crystallization trials. Orthogonal handles enable two-site SAR exploration without de novo synthesis. Choose this over labile methyl carbamate analogs to eliminate degradation variables.

Molecular Formula C21H24N2O4S
Molecular Weight 400.49
CAS No. 1235704-79-6
Cat. No. B2533174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate
CAS1235704-79-6
Molecular FormulaC21H24N2O4S
Molecular Weight400.49
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C21H24N2O4S/c24-21(27-20-9-5-2-6-10-20)23-14-11-19(12-15-23)17-22-28(25,26)16-13-18-7-3-1-4-8-18/h1-10,13,16,19,22H,11-12,14-15,17H2/b16-13+
InChIKeyQDKKKWNDCUCAMD-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-Phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1235704-79-6): Procurement-Relevant Profile for a Dual-Pharmacophore Piperidine Sulfonamide


(E)-Phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1235704-79-6) is a synthetic piperidine derivative bearing an (E)-styrenesulfonamide moiety at the 4-methyl position and a phenyl carbamate cap at the piperidine nitrogen . The compound belongs to the broader class of piperidine sulfonamides, which have been explored as orexin receptor antagonists, enzyme inhibitors, and anticancer hybrid scaffolds [1]. Its dual pharmacophore architecture — a vinyl sulfonamide warhead combined with a piperidine carbamate core — distinguishes it from simpler piperidine sulfonamides and positions it as a modular building block for medicinal chemistry and chemical biology applications [2].

Why (E)-Phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate Cannot Be Interchanged with Generic Piperidine Sulfonamides


Piperidine sulfonamides are not functionally interchangeable: the identity of both the sulfonamide substituent and the piperidine N-cap profoundly influences target engagement, metabolic stability, and synthetic tractability [1]. The (E)-styrenesulfonamide group in this compound provides a geometrically defined, conjugated electrophilic system absent in simple aryl sulfonamide analogs, while the phenyl carbamate substantially alters hydrolytic susceptibility relative to methyl carbamate or amide variants [2]. These structural features critically affect performance in assays where vinyl sulfonamide reactivity or carbamate lability is mechanistically relevant, making generic substitution scientifically unsound without explicit comparative data .

Quantitative Differentiation Evidence for (E)-Phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1235704-79-6)


Phenyl Carbamate vs. Methyl Carbamate: Hydrolytic Stability and Synthetic Versatility

The phenyl carbamate N-cap present on 1235704-79-6 introduces distinct hydrolytic stability compared to the methyl carbamate analog (CAS not assigned; (E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate) . Aryl carbamates generally exhibit slower aqueous hydrolysis rates than alkyl carbamates due to reduced carbonyl electrophilicity from phenoxy conjugation; for example, phenyl carbamates of piperidine have been reported with hydrolytic half-lives 3–10× longer than their methyl counterparts under physiological pH (pH 7.4, 37 °C) [1]. This property is relevant for applications requiring prolonged compound integrity in aqueous assay media or in vivo settings. Additionally, the phenyl carbamate can be chemoselectively cleaved under hydrogenolysis conditions (H₂, Pd/C) while leaving the vinyl sulfonamide intact, whereas methyl carbamates require harsher acidic or basic hydrolysis that may also degrade the sulfonamide [1].

prodrug design carbamate stability medicinal chemistry

(E)-Vinyl Sulfonamide vs. Saturated Sulfonamide: Conformational Rigidity and Electrophilic Character

The (E)-styrenesulfonamide moiety in 1235704-79-6 provides a geometrically defined, conjugated π-system that is absent in common saturated sulfonamide comparators such as N-(piperidin-4-ylmethyl)benzenesulfonamide [1]. Vinyl sulfonamides are known to act as weak Michael acceptors, with the (E)-configuration enabling stereospecific interactions with cysteine thiolates in enzyme active sites [2]. In related phenylethenesulfonamide derivatives tested against HeLa cells, the vinyl sulfonamide hybrid compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide induced significant apoptosis (quantified as elevated sub-G1 DNA content) and cell cycle arrest at G2/M phase, whereas a saturated benzenesulfonamide control showed no significant antiproliferative effect at equivalent concentrations (100 µM, 48 h) [2]. Although the target compound 1235704-79-6 has not been directly profiled in published cell-based assays, the vinyl sulfonamide pharmacophore is the key structural determinant differentiating it from fully saturated sulfonamide piperidines [3].

covalent inhibitor vinyl sulfonamide structure-based design

Piperidine 4-Methylsulfonamidomethyl Substitution Pattern: Synthetic Accessibility for Diversification

The 4-aminomethylpiperidine scaffold of 1235704-79-6, captured as both a phenyl carbamate (N-term) and a styrenesulfonamide (exocyclic N), provides two orthogonal deprotection/diversification handles that are absent in simpler 4-sulfonamidopiperidine analogs such as N-(piperidin-4-yl)benzenesulfonamide [1]. In the latter, the lack of an N-carbamate cap limits the modularity of further elaboration; the sulfonamide NH and the piperidine NH are both acidic protons, making orthogonal functionalization difficult . By contrast, 1235704-79-6 allows for: (1) hydrogenolytic removal of the phenyl carbamate (H₂, Pd/C) to generate a free piperidine NH for re-functionalization, or (2) alkylation/acylation at the sulfonamide NH following temporary protection of the carbamate, enabling systematic structure-activity relationship (SAR) exploration [2]. This dual-handle architecture is a key procurement consideration for medicinal chemistry groups building focused libraries [2].

building block parallel synthesis library design

Physicochemical Profile vs. tert-Butyl Carboxamide Analog: Implications for Assay Solubility and Membrane Permeability

Compared to the tert-butyl carboxamide analog N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide (CAS not assigned) , 1235704-79-6 is predicted to exhibit significantly different physicochemical properties due to the replacement of the lipophilic tert-butyl group with a phenyl carbamate. The calculated logP for 1235704-79-6 is approximately 2.8, versus approximately 3.5 for the tert-butyl carboxamide analog (ALOGPS 2.1 estimation) [1]. This approximately 0.7 logP unit reduction translates to a predicted ~5-fold higher aqueous solubility for 1235704-79-6 based on the general solubility–logP relationship for neutral compounds [2]. Additionally, the phenyl carbamate has a larger polar surface area (PSA ≈ 67 Ų) compared to the tert-butyl carboxamide (PSA ≈ 49 Ų), which may influence membrane permeability and blood-brain barrier penetration potential [1]. For in vitro assays where compound precipitation at higher concentrations is a concern, the lower logP of 1235704-79-6 constitutes a meaningful practical advantage [2].

solubility permeability drug-likeness

High-Impact Application Scenarios for (E)-Phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1235704-79-6)


Covalent Fragment and Warhead-Based Probe Design

The (E)-styrenesulfonamide moiety in 1235704-79-6 serves as a mild, geometrically defined Michael acceptor suitable for covalent fragment screening against cysteine- or lysine-containing protein targets [1]. Its lower intrinsic reactivity compared to acrylamide warheads may reduce non-specific labeling, while the piperidine scaffold provides a rigid exit vector for fragment elaboration [2]. Researchers developing covalent chemical probes for enzymes with active-site nucleophiles (e.g., deubiquitinases, caspases) can use 1235704-79-6 as a core scaffold, exploiting the phenyl carbamate as a temporary protecting group that can be removed post-screening to install additional functionality .

Dual-Pharmacophore Anticancer Library Synthesis

Based on the demonstrated anticancer activity of related phenylethenesulfonamide hybrids against HeLa cells and Lewis lung carcinoma in vivo [1], 1235704-79-6 can serve as a starting point for parallel synthesis of dual-pharmacophore anticancer libraries. The orthogonal phenyl carbamate and vinyl sulfonamide handles allow for systematic variation at two diversity sites: (i) replacement of the phenyl carbamate with diverse amines, carboxylic acids, or sulfonamides after hydrogenolytic deprotection, and (ii) functionalization of the sulfonamide NH with various electrophiles [2]. This modularity enables efficient SAR exploration of the piperidine sulfonamide chemotype for anticancer activity without requiring de novo scaffold synthesis for each analog .

Stable Building Block for Extended-Duration Biochemical Assays

The predicted enhanced hydrolytic stability of the phenyl carbamate group in 1235704-79-6 (estimated t₁/₂ > 24 h at pH 7.4, 37 °C) [1] makes it a superior choice over methyl carbamate analogs (estimated t₁/₂ ≈ 4–8 h) for biochemical and cell-based assays requiring compound integrity over 24–72 h incubation periods. This is particularly relevant for: (a) slow-kinetic enzyme inhibition assays where prolonged target engagement is measured, (b) long-term cell proliferation or differentiation assays, and (c) co-crystallization trials requiring stable compound concentration over several days [2]. Procuring 1235704-79-6 rather than a more labile analog reduces the experimental variable of compound degradation that could otherwise confound dose-response and kinetic measurements [1].

Quote Request

Request a Quote for (E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.